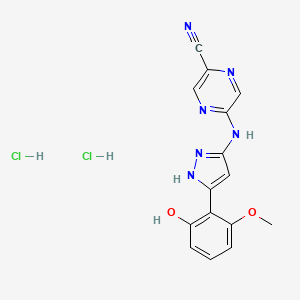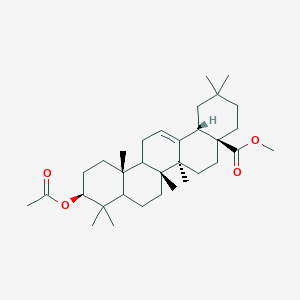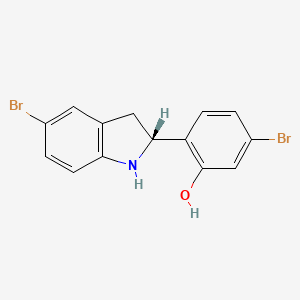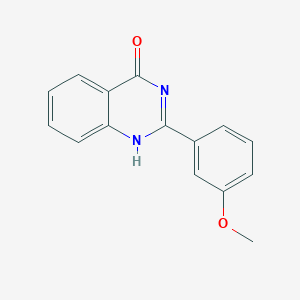![molecular formula C16H12N2O3 B8071973 [3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate](/img/structure/B8071973.png)
[3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate is a compound known for its significant role in various scientific research fields. It is often used in studies related to protein kinase D inhibition, which is crucial for maintaining the pluripotency of embryonic stem cells .
Preparation Methods
The preparation methods for [3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate involve synthetic routes that include the formation of inclusion complexes with cyclodextrins. These methods are designed to improve the physical, chemical, and biological characteristics of the compound . Industrial production methods typically involve the use of advanced chemical synthesis techniques to ensure high purity and yield.
Chemical Reactions Analysis
[3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives that retain the core structure of this compound .
Scientific Research Applications
[3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of protein kinase D, which is essential for maintaining the undifferentiated state of embryonic stem cells In biology, it is used to explore the gene regulatory network of stem cell pluripotencyIn industry, it is used to improve the stability and solubility of various compounds through the formation of inclusion complexes with cyclodextrins .
Mechanism of Action
The mechanism of action of [3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate involves the inhibition of protein kinase D. This inhibition activates the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The compound targets the protein kinase D isoforms, including PKD1, PKD2, and PKD3, which are crucial for maintaining the pluripotency of embryonic stem cells .
Comparison with Similar Compounds
[3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate is unique in its ability to inhibit protein kinase D and maintain the pluripotency of embryonic stem cells. Similar compounds include other protein kinase inhibitors, but this compound stands out due to its specific action on protein kinase D and its effectiveness in combination with mitogen-activated protein kinase kinase inhibitors . Other similar compounds include CID 2632, CID 6540461, CID 5362065, and CID 5479530, which are known for their roles in various biological processes .
Properties
IUPAC Name |
[3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10(19)21-12-6-4-5-11(9-12)15-17-14-8-3-2-7-13(14)16(20)18-15/h2-9H,1H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPQKVQJRFXKQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (7aS)-5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate](/img/structure/B8071907.png)
![[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B8071913.png)
![1-Piperazinecarboxylic acid, 4-[1-oxo-3-(2-phenylhydrazinylidene)butyl]-, 1,1-dimethylethyl ester](/img/structure/B8071918.png)

![3,10-Dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B8071943.png)


![[(3S,4R)-4-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-[(1R)-1-phenylethyl]azanium;chloride](/img/structure/B8071961.png)
![(1S,2R,3S,4R)-4-[7-[[(1R)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol](/img/structure/B8071963.png)
![Tert-butyl (NE)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-piperazin-1-ylmethylidene]carbamate](/img/structure/B8071965.png)


![(8R,9S,10R,13S,14S,17Z)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B8071992.png)
